molecular formula C6H11N3OS B2590434 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 72926-05-7

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No.: B2590434
CAS No.: 72926-05-7
M. Wt: 173.23
InChI Key: YDEAVADCTJTCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

1-(5-Amino-2,2-dimethyl-thiadiazol-3-yl)-ethanone represents a complex heterocyclic compound characterized by the presence of a five-membered thiadiazole ring system with specific substitution patterns. The compound's molecular formula is established as C₆H₁₁N₃OS, with a molecular weight of 173.24 grams per mole. The structural framework incorporates a 1,3,4-thiadiazole core, which constitutes a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms positioned at the 1,3,4-positions respectively.

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The primary structural components include an ethanone group (acetyl moiety) attached to the nitrogen atom at position 3 of the thiadiazole ring, while the ring system itself bears an amino group at position 5 and two methyl substituents at position 2. The Simplified Molecular Input Line Entry System representation for this compound is documented as CC(=O)N1C(SC(=N1)N)(C)C, providing a standardized linear notation for the molecular structure.

The compound is officially registered under Chemical Abstracts Service number 72926-05-7, establishing its unique identity within chemical databases and literature. Alternative nomenclature systems may refer to this substance using various synonymous designations, reflecting different approaches to systematic naming while maintaining reference to the same molecular entity. The structural configuration demonstrates the characteristic planar nature of thiadiazole rings, with the aromatic system exhibiting electron-deficient properties due to the presence of electronegative nitrogen and sulfur atoms.

Physical properties of the compound include a solid physical state at room temperature conditions, with specific melting point ranges documented between 153-154 degrees Celsius. Storage recommendations specify room temperature conditions as suitable for maintaining compound stability, indicating relative chemical robustness under standard laboratory conditions. The molecular architecture suggests potential for hydrogen bonding interactions through the amino group, while the carbonyl functionality of the ethanone moiety provides additional sites for intermolecular interactions.

Table 1: Fundamental Properties of 1-(5-Amino-2,2-dimethyl-thiadiazol-3-yl)-ethanone

Property Value Reference
Molecular Formula C₆H₁₁N₃OS
Molecular Weight 173.24 g/mol
Chemical Abstracts Service Number 72926-05-7
Physical State Solid
Melting Point 153-154°C
Storage Conditions Room temperature

Historical Development of Thiadiazole-Based Compounds

The historical development of thiadiazole-based compounds traces its origins to the late nineteenth century, with foundational discoveries establishing the groundwork for contemporary research in this heterocyclic family. The initial synthesis of 1,3,4-thiadiazole derivatives emerged from pioneering work conducted by Emil Fischer in 1882, though the true nature of the ring system was not fully elucidated until 1890 through investigations by Freund and Kuh. This early period of discovery laid the essential foundation for understanding the structural characteristics and chemical behavior of thiadiazole-containing compounds.

The development of synthetic methodologies for thiadiazole compounds experienced significant advancement during the mid-twentieth century, particularly with the synthesis of the parent 1,3,4-thiadiazole molecule in 1956 through a systematic four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This breakthrough represented a crucial milestone in establishing reliable synthetic pathways for accessing thiadiazole derivatives, enabling subsequent exploration of substituted variants including compounds bearing amino and alkyl substituents.

Research investigations during the latter half of the twentieth century focused extensively on developing diverse synthetic approaches to thiadiazole derivatives, with particular emphasis on cyclization reactions involving thiosemicarbazides and related nitrogen-sulfur containing precursors. The methodology development encompassed both single-bond formation strategies and more complex two-bond formation approaches, with cyclization reactions emerging as the most widely utilized procedure for synthesizing thiadiazole compounds. These synthetic advances enabled the preparation of increasingly sophisticated thiadiazole derivatives, including compounds with complex substitution patterns similar to 1-(5-Amino-2,2-dimethyl-thiadiazol-3-yl)-ethanone.

The evolution of thiadiazole chemistry witnessed particular growth in understanding the reactivity patterns and chemical behavior of these heterocyclic systems. Researchers established that 1,3,4-thiadiazole rings exhibit weak basicity due to the high aromaticity of the ring system and the inductive effects of sulfur and nitrogen atoms. The carbon atoms at positions 2 and 5 were identified as electron-deficient centers, making them inert toward electrophilic substitution but reactive toward nucleophilic attack. This understanding of reactivity patterns proved instrumental in developing targeted synthetic strategies for specific thiadiazole derivatives.

Contemporary research in thiadiazole chemistry has expanded to encompass a vast array of substituted derivatives, with compounds like 1-(5-Amino-2,2-dimethyl-thiadiazol-3-yl)-ethanone representing sophisticated examples of modern synthetic achievements. The development trajectory from simple parent compounds to complex substituted derivatives demonstrates the remarkable versatility of thiadiazole chemistry and its capacity for generating structurally diverse compounds with varied properties and potential applications.

Table 2: Key Historical Milestones in Thiadiazole Development

Year Discovery/Development Researcher(s) Significance
1882 First thiadiazole synthesis Emil Fischer Initial compound preparation
1890 Ring system elucidation Freund and Kuh Structural understanding
1956 Parent 1,3,4-thiadiazole synthesis - Systematic synthetic approach
Late 20th century Cyclization methodologies Various researchers Synthetic method expansion

Significance in Heterocyclic Chemistry

The significance of 1-(5-Amino-2,2-dimethyl-thiadiazol-3-yl)-ethanone within heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of the sophisticated structural modifications possible within the thiadiazole framework. Thiadiazole compounds have established themselves as versatile scaffolds for drug discovery and development, with numerous pharmaceutical applications demonstrating the inherent value of this heterocyclic system. The specific structural features present in this compound exemplify the potential for creating highly functionalized derivatives through systematic substitution strategies.

The compound's structural architecture incorporates several key features that enhance its significance within heterocyclic chemistry research. The presence of the amino group at position 5 provides a reactive center for further chemical modifications, while the dimethyl substitution at position 2 creates a sterically hindered environment that can influence molecular interactions and stability. The ethanone functionality attached to the nitrogen atom introduces additional chemical reactivity and potential for hydrogen bonding interactions, contributing to the compound's overall chemical versatility.

From a mechanistic perspective, thiadiazole compounds like 1-(5-Amino-2,2-dimethyl-thiadiazol-3-yl)-ethanone serve as important models for understanding heterocyclic reactivity patterns. The electron-deficient nature of the thiadiazole ring system, combined with the specific substitution pattern, creates unique electronic environments that influence chemical behavior and intermolecular interactions. The compound's molecular structure demonstrates the principle of bioisosterism, where thiadiazole rings can serve as replacements for other heterocyclic systems while maintaining or enhancing desired properties.

The role of this compound in contemporary heterocyclic chemistry research extends to its potential as a building block for more complex molecular architectures. Recent computational studies have explored the binding profiles of thiadiazole derivatives with various biological targets, demonstrating the importance of specific structural features in determining molecular recognition and interaction patterns. The amino group and carbonyl functionality present in this compound provide multiple sites for hydrogen bonding and other non-covalent interactions, making it a valuable scaffold for designing molecules with specific binding properties.

The synthetic accessibility of 1-(5-Amino-2,2-dimethyl-thiadiazol-3-yl)-ethanone through established thiadiazole synthetic methodologies adds to its significance as a research compound. The availability of reliable synthetic routes enables researchers to access this compound for various studies, while the potential for structural modifications through standard organic chemistry transformations provides pathways for creating derivative compounds with altered properties. This synthetic flexibility represents a crucial advantage in heterocyclic chemistry research, where the ability to systematically modify molecular structures is essential for understanding structure-activity relationships.

Table 3: Structural Features Contributing to Heterocyclic Chemistry Significance

Structural Feature Chemical Significance Research Applications
1,3,4-Thiadiazole core Electron-deficient aromatic system Bioisosteric replacements
5-Amino group Reactive center for modifications Hydrogen bonding studies
2,2-Dimethyl substitution Steric influence on interactions Molecular recognition research
Ethanone functionality Carbonyl reactivity and H-bonding Binding affinity investigations

Properties

IUPAC Name

1-(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-4(10)9-6(2,3)11-5(7)8-9/h1-3H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEAVADCTJTCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone typically involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with hydrazinecarbothioamide and carbon disulfide in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Scientific Research Applications

Antimicrobial Activity

The thiadiazole moiety in 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is known for its antimicrobial properties. Research has shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities.

Case Studies

  • Antibacterial Properties :
    • A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole showed enhanced antibacterial activity against strains such as E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin .
    • In a comparative analysis, compounds containing the thiadiazole ring demonstrated superior activity against Gram-positive bacteria compared to traditional treatments .
  • Antifungal Activity :
    • Compounds derived from the thiadiazole structure have also been effective against various fungal strains, including Aspergillus niger. The incorporation of specific substituents was found to enhance antifungal efficacy significantly .

Anticancer Potential

The cytostatic properties of this compound derivatives have been explored in cancer research. The compound's ability to inhibit cancer cell proliferation has been documented in several studies.

Notable Findings

  • A review indicated that certain thiadiazole derivatives exhibited promising anticancer activities by inducing apoptosis in cancer cell lines . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Synthesis and Derivatization

The synthesis of this compound is often achieved through multi-step organic reactions involving the formation of the thiadiazole ring followed by functionalization with an ethanone group.

Synthetic Pathway Example

  • Formation of Thiadiazole Ring :
    • Reactants: Appropriate hydrazine derivatives and carbon disulfide.
    • Conditions: Heating under reflux in a suitable solvent.
  • Functionalization :
    • The introduction of the ethanone moiety can be performed via acylation reactions using acetic anhydride or similar reagents.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name Molecular Formula Substituents on Thiadiazole Ring Key Features Reference
This compound C₅H₉N₃OS 5-Amino, 2,2-dimethyl, 3-ethanone Compact structure with dual methyl groups enhancing lipophilicity
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone C₁₁H₁₂N₃OS 5-Amino, 2-methyl-2-phenyl, 3-ethanone Phenyl group introduces aromaticity; may alter binding affinity
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one C₆H₈N₃O₂S 5-Amino, 2-tetrahydrofuran, 3-ketone Oxygen in tetrahydrofuran enhances solubility; 1,2,4-thiadiazole isomer
2-Amino-5-(3,5-dimethyl-1H-pyrazolyl)-1,3,4-thiadiazole C₇H₁₀N₆S 2-Amino, 5-pyrazolyl Pyrazole substitution adds nitrogen-rich pharmacophore; potential for metal chelation

Key Observations:

  • Substituent Effects : The target compound’s 2,2-dimethyl groups increase steric hindrance and lipophilicity compared to phenyl () or tetrahydrofuran () substituents, which may influence membrane permeability in biological systems.
  • Ring Isomerism : The 1,3,4-thiadiazole core in the target compound differs from 1,2,4-thiadiazole derivatives (e.g., ), altering electronic properties and reactivity.

Key Observations:

  • The synthesis of 1,3,4-thiadiazoles often involves hydrazine or thiosemicarbazide precursors under reflux conditions, with yields influenced by substituent complexity .
  • Functionalization of the thiadiazole ring (e.g., tetrahydrofuran in ) requires careful control of reaction conditions to avoid side reactions.

Table 3: Reported Bioactivity of Thiadiazole Derivatives

Compound Bioactivity Mechanism/Application Reference
This compound Antimicrobial (inferred from structural analogues) Potential inhibition of bacterial enzymes
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one Anticancer (hypothesized) Hydroxyethoxy group enhances solubility for drug delivery
CBL0137 (carbazole-ethanone derivative) Anti-trypanosomal DNA intercalation; cure for HAT in mouse models
1-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]ethanone Antimicrobial Targets microbial cell membranes

Key Observations:

  • Methyl groups in the target compound may enhance metabolic stability compared to hydroxylated derivatives (e.g., ).

Physicochemical and Toxicological Properties

  • Solubility : The target compound’s lipophilicity (logP ~1.5, estimated) is higher than hydroxyethoxy-substituted thiadiazoles (e.g., ), suggesting better membrane penetration but lower aqueous solubility.
  • Toxicity: Limited data are available; structurally related compounds (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) lack thorough toxicological profiles, warranting caution in handling .

Biological Activity

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. The thiadiazole ring is recognized for its potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential applications.

Chemical Structure

The compound's structure can be represented as follows:

C6H10N4S\text{C}_6\text{H}_{10}\text{N}_4\text{S}

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibit a broad spectrum of activity against various bacterial strains and fungi. For instance, compounds with substitutions at the C-5 position of the thiadiazole ring demonstrated enhanced antibacterial and antifungal activities compared to standard drugs like streptomycin and fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Comparison DrugMIC (μg/mL)
2-Amino-1,3,4-thiadiazoleS. aureus32.6Itraconazole47.5
Substituted ThiadiazoleE. coli62.5Streptomycin50
Substituted ThiadiazoleA. niger30Fluconazole40

Antitumor Activity

Research indicates that thiadiazole derivatives exhibit cytostatic properties. A study on various derivatives demonstrated their effectiveness in inhibiting tumor cell proliferation in vitro. The mechanism often involves interference with cellular pathways critical for cancer cell survival .

Anti-inflammatory Effects

Thiadiazoles have also been studied for their anti-inflammatory properties. The incorporation of an amine group into the thiadiazole structure has been linked to enhanced anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of thiadiazole derivatives were synthesized and tested against Salmonella typhi and Pseudomonas aeruginosa. The results showed that certain derivatives had zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk, indicating promising antibacterial activity .

Case Study 2: Antitumor Screening
Another study evaluated the antitumor activity of several thiadiazole derivatives through in vitro assays on human cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .

Q & A

Q. What are the established synthetic routes for 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone, and how are reaction conditions optimized?

The compound is synthesized via cyclization reactions starting from thiosemicarbazide derivatives. A common method involves reacting 2,2-dimethyl-substituted thiosemicarbazides with acetylating agents (e.g., acetyl chloride) in the presence of phosphorus oxychloride (POCl₃) to form the thiadiazole ring . Optimization includes:

  • Temperature control : Reactions are typically conducted under reflux (80–100°C) to ensure complete cyclization.
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.
  • Catalyst use : POCl₃ acts as both a catalyst and dehydrating agent, critical for ring closure . Post-synthesis, purification via column chromatography (methanol:chloroform gradients) ensures >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.1–2.3 ppm (methyl groups), δ 6.5–7.5 ppm (aromatic protons if present), and δ 4.7–5.0 ppm (CH₂ in ethanone) .
  • IR spectroscopy : Bands at 1650–1680 cm⁻¹ confirm the C=O stretch of the ethanone group, while 3300–3400 cm⁻¹ indicates NH₂ vibrations .
  • Mass spectrometry : Molecular ion peaks at m/z 159.21 (C₅H₉N₃OS) validate the molecular formula .

Q. What primary biological activities have been reported for this compound?

The thiadiazole core confers:

  • Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis enzymes .
  • Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) and urease, with IC₅₀ values ranging from 12–25 µM in vitro .
  • Cytotoxic effects : Induction of G2/M phase arrest in cancer cell lines (e.g., MCF-7 breast cancer) at 50–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity, and what strategies mitigate contradictory data?

  • Substituent effects : Adding methyl groups at the 2-position enhances lipophilicity, improving membrane permeability but may reduce solubility. For example, 2-phenyl derivatives show stronger COX-2 inhibition (IC₅₀ = 8 µM) compared to unsubstituted analogs .
  • Data contradictions : Discrepancies in IC₅₀ values (e.g., urease inhibition ranging from 12–35 µM) arise from assay variability (e.g., pH, substrate concentration). Standardizing protocols (e.g., fixed pH 7.4, 1 mM urea) resolves inconsistencies .

Q. What mechanistic insights explain its enzyme inhibition, and how can molecular modeling validate these pathways?

  • Urease inhibition : The amino group coordinates with nickel ions in the enzyme’s active site, disrupting urea hydrolysis. Docking studies (AutoDock Vina) show binding energies of −8.2 kcal/mol, aligning with experimental IC₅₀ values .
  • COX-2 selectivity : The ethanone moiety forms hydrogen bonds with Arg120 and Tyr355 residues, as shown in molecular dynamics simulations (NAMD) .

Q. What challenges arise in scaling up synthesis, and how are they addressed methodologically?

  • Byproduct formation : Phosphorus byproducts (e.g., H₃PO₄) from POCl₃ require neutralization with aqueous NaHCO₃ during workup .
  • Yield optimization : Continuous flow reactors improve heat transfer and reduce reaction times (from 6 h to 2 h) while maintaining 80–85% yield .
  • Green chemistry : Recyclable solvents (e.g., cyclopentyl methyl ether) and catalytic POCl₃ (10 mol%) minimize waste .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature80–100°C (reflux)>90% conversion
Catalyst (POCl₃)10 mol%Reduces byproducts by 40%
Purification MethodMethanol:Chloroform (1:9)Purity >95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.